molecular formula C11H7F4NO2 B2584045 3,3,3-trifluoro-2-(5-fluoro-1H-indol-3-yl)propanoic acid CAS No. 1417982-27-4

3,3,3-trifluoro-2-(5-fluoro-1H-indol-3-yl)propanoic acid

Cat. No.: B2584045
CAS No.: 1417982-27-4
M. Wt: 261.176
InChI Key: ZZKCUADKNFAZKF-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(5-fluoro-1H-indol-3-yl)propanoic acid is a fluorinated organic compound with the molecular formula C11H7F4NO2. This compound is characterized by the presence of both trifluoromethyl and fluoroindole groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-2-(5-fluoro-1H-indol-3-yl)propanoic acid typically involves the introduction of trifluoromethyl and fluoroindole groups into a propanoic acid backbone. One common method involves the reaction of 5-fluoroindole with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(5-fluoro-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl and fluoroindole groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.

Scientific Research Applications

3,3,3-Trifluoro-2-(5-fluoro-1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable probe in studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-2-(5-fluoro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and fluoroindole groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Similar in structure but lacks the fluoroindole group.

    Ethyl 3,3,3-trifluoropyruvate: Contains a trifluoromethyl group but differs in its ester functionality.

    Pentafluoropropionic acid: Another fluorinated propanoic acid with different fluorine substitution patterns.

Uniqueness

3,3,3-Trifluoro-2-(5-fluoro-1H-indol-3-yl)propanoic acid is unique due to the presence of both trifluoromethyl and fluoroindole groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research fields, offering advantages over other similar compounds in terms of reactivity and specificity.

Properties

IUPAC Name

3,3,3-trifluoro-2-(5-fluoro-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F4NO2/c12-5-1-2-8-6(3-5)7(4-16-8)9(10(17)18)11(13,14)15/h1-4,9,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKCUADKNFAZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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